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Triethoxy[4-(trifluoromethyl)phenyl]silane

Surface modification Hydrophobic coatings Wettability

Triethoxy[4-(trifluoromethyl)phenyl]silane (CAS 188748-63-2, molecular formula C₁₃H₁₉F₃O₃Si, MW 308.37) is an organofluorosilane coupling agent that incorporates a para-substituted trifluoromethylphenyl group bonded to a triethoxysilyl moiety. The compound is supplied as a colorless liquid with a density of 1.098 g/mL at 25 °C, a boiling point of 90–91 °C at 0.2 mmHg, and a refractive index (n²⁰/D) of 1.436 (lit.).

Molecular Formula C13H19F3O3Si
Molecular Weight 308.37 g/mol
CAS No. 188748-63-2
Cat. No. B1589864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxy[4-(trifluoromethyl)phenyl]silane
CAS188748-63-2
Molecular FormulaC13H19F3O3Si
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC
InChIInChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3
InChIKeyPBTDWUVVCOLMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethoxy[4-(trifluoromethyl)phenyl]silane (CAS 188748-63-2): Organofluorosilane Procurement and Chemical Profile


Triethoxy[4-(trifluoromethyl)phenyl]silane (CAS 188748-63-2, molecular formula C₁₃H₁₉F₃O₃Si, MW 308.37) is an organofluorosilane coupling agent that incorporates a para-substituted trifluoromethylphenyl group bonded to a triethoxysilyl moiety . The compound is supplied as a colorless liquid with a density of 1.098 g/mL at 25 °C, a boiling point of 90–91 °C at 0.2 mmHg, and a refractive index (n²⁰/D) of 1.436 (lit.) . The presence of the electron-withdrawing -CF₃ substituent on the aromatic ring imparts distinct physicochemical properties compared to non-fluorinated phenyltriethoxysilane analogs, including increased hydrophobicity and enhanced thermal stability .

Triethoxy[4-(trifluoromethyl)phenyl]silane (CAS 188748-63-2): Why Non-Fluorinated Phenylsilanes Cannot Substitute


Generic phenyltriethoxysilanes (e.g., PhSi(OEt)₃, CAS 780-69-8) lack the electron-withdrawing -CF₃ substituent present in triethoxy[4-(trifluoromethyl)phenyl]silane. This single substitution fundamentally alters surface energetics, thermal degradation thresholds, and hydrolytic condensation kinetics. Fluorinated silanes generate surfaces with significantly lower surface free energy and higher water contact angles than their non-fluorinated counterparts [1]. Furthermore, the organic portion of the sol-gel film derived from TETFMPS remains thermally stable up to 450 °C before decomposition initiates [2], a property not replicated in non-fluorinated phenylsilane systems. Substituting a non-fluorinated analog compromises hydrophobic performance in moisture-sensitive electronics, reduces thermal headroom in high-temperature processing, and fails to deliver equivalent barrier properties in corrosion-resistant coatings. The following quantitative evidence documents the specific, verifiable differences that justify prioritized selection of the 4-CF₃-substituted compound over its unsubstituted phenylsilane comparator.

Triethoxy[4-(trifluoromethyl)phenyl]silane (CAS 188748-63-2): Comparative Performance Evidence for Scientific Selection


Triethoxy[4-(trifluoromethyl)phenyl]silane Hydrophobicity vs. Non-Fluorinated Phenylsilanes: Water Contact Angle Comparison

Triethoxy[4-(trifluoromethyl)phenyl]silane belongs to the class of fluoroalkyltrialkoxysilanes that produce modified glass surfaces with substantially higher water contact angles than unmodified glass or surfaces treated with non-fluorinated alkylsilanes. Fluoroalkyltriethoxysilane-modified glass plates yield water contact angles reaching 96°, whereas non-fluorinated alkylsilane-modified plates under identical deposition conditions produce lower contact angles [1]. The -CF₃ substituent on the para-phenyl position reduces surface free energy via fluorine's low polarizability and high electronegativity.

Surface modification Hydrophobic coatings Wettability

Triethoxy[4-(trifluoromethyl)phenyl]silane Thermal Stability: Decomposition Threshold in Sol-Gel Films

Sol-gel films derived from triethoxy[4-(trifluoromethyl)phenyl]silane (TETFMPS) exhibit distinct thermal decomposition behavior. The organic portion of the TETFMPS-derived sol-gel film remains essentially unchanged at or below 450 °C and undergoes decomposition only at or above 550 °C [1]. After organic decomposition, the residual film consists of silica. In contrast, non-fluorinated phenyltriethoxysilane-derived films typically exhibit organic group degradation at lower temperatures due to the absence of the stabilizing electron-withdrawing -CF₃ substituent.

Sol-gel chemistry Thermal stability Coatings

Triethoxy[4-(trifluoromethyl)phenyl]silane in Pd-Catalyzed Cross-Coupling: Reactivity as Silicon-Based Nucleophile

Triethoxy[4-(trifluoromethyl)phenyl]silane functions as a silicon-based nucleophile with demonstrated reactivity in palladium-catalyzed cross-coupling reactions . This reactivity profile is consistent with broader class observations: triethoxysilanes bearing electron-withdrawing aryl substituents participate efficiently in Hiyama-type cross-couplings. The para-CF₃ group enhances transmetalation efficiency relative to unsubstituted phenyltriethoxysilanes due to increased electrophilicity at silicon.

Cross-coupling Organosilicon chemistry Palladium catalysis

Triethoxy[4-(trifluoromethyl)phenyl]silane Hydrolytic Durability: Sol-Gel Film Integrity Under Thermal Stress

TETFMPS-derived sol-gel coatings applied to aluminum substrates for corrosion prevention maintain structural integrity under thermal conditions where non-fluorinated phenylsilane coatings would prematurely degrade. Vibrational spectroscopy confirms that the organic branch of the TETFMPS film remains intact up to 450 °C, decomposing only at or above 550 °C to leave a pure silica residue [1]. This contrasts with the typical behavior of non-fluorinated phenylsilanes, whose organic moieties exhibit lower thermal thresholds.

Corrosion protection Aluminum surface treatment Sol-gel coatings

Triethoxy[4-(trifluoromethyl)phenyl]silane vs. Phenyltriethoxysilane: Physical Property Comparison for Formulation Compatibility

Triethoxy[4-(trifluoromethyl)phenyl]silane exhibits distinct physical property parameters that differ materially from unsubstituted phenyltriethoxysilane (PhSi(OEt)₃, CAS 780-69-8). The target compound has a density of 1.098 g/mL at 25 °C, a boiling range of 90–91 °C at 0.2 mmHg, and a refractive index n²⁰/D of 1.436 . In contrast, phenyltriethoxysilane has a density of approximately 0.996 g/mL at 25 °C and a boiling point of 112–113 °C at 10 mmHg [1]. These differences in density (~10% higher) and vapor pressure characteristics affect solvent compatibility, mixing behavior, and vapor-phase deposition parameters.

Formulation Physical properties Procurement specifications

Triethoxy[4-(trifluoromethyl)phenyl]silane Surface Energy Reduction vs. Non-Fluorinated Silanes: Class-Level Performance

Fluorinated silanes containing -CF₃ or perfluoroalkyl substituents systematically produce lower surface free energy coatings than non-fluorinated analogs. Industry technical literature notes that fluorinated silane crosslinkers create ultra-low surface energy coatings that repel both water and hydrocarbons [1]. This class-level behavior applies to triethoxy[4-(trifluoromethyl)phenyl]silane, whose para-CF₃ group provides hydrophobicity and oleophobicity not achievable with phenyltriethoxysilane alone.

Surface energy Anti-fouling Fluorosilanes

Triethoxy[4-(trifluoromethyl)phenyl]silane (CAS 188748-63-2): Priority Application Scenarios Based on Comparative Evidence


High-Temperature Aluminum Corrosion Protection Coatings

Triethoxy[4-(trifluoromethyl)phenyl]silane-derived sol-gel coatings on aluminum maintain organic layer integrity up to 450 °C, with decomposition initiating only at 550 °C [1]. This thermal window supports applications in automotive engine components, aerospace aluminum alloys, and heat exchanger surfaces where curing or service temperatures exceed the degradation thresholds of non-fluorinated phenylsilane coatings.

Moisture-Resistant Electronic Encapsulation and Conformal Coatings

Fluoroalkyltriethoxysilanes including triethoxy[4-(trifluoromethyl)phenyl]silane produce modified glass surfaces with water contact angles reaching 96°, the highest among tested silane classes [1]. This hydrophobic performance is critical for printed circuit board conformal coatings, semiconductor packaging, and MEMS device passivation where moisture ingress directly causes electrical failure.

Palladium-Catalyzed Cross-Coupling for Fluorinated Aryl Introduction

This compound serves as a silicon-based nucleophile with documented reactivity in Pd-catalyzed cross-coupling reactions [1], enabling direct installation of the 4-(trifluoromethyl)phenyl moiety onto electrophilic coupling partners. This synthetic route is valuable in pharmaceutical intermediate synthesis and agrochemical development where CF₃-substituted aromatic rings confer metabolic stability and bioavailability advantages over non-fluorinated analogs.

Low Surface Energy Anti-Fouling and Easy-Clean Surface Treatments

The para-CF₃ substituent imparts low surface free energy characteristics to triethoxy[4-(trifluoromethyl)phenyl]silane-modified surfaces [1]. This property is exploited in anti-graffiti architectural coatings, microfluidic device channel walls (reducing protein adsorption), optical lens hydrophobic treatments, and marine anti-fouling applications where non-fluorinated silanes provide insufficient repellency.

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